molecular formula C39H80N2O2 B14063089 tert-Butyl [2-(dihexadecylamino)ethyl]carbamate CAS No. 596789-62-7

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate

Cat. No.: B14063089
CAS No.: 596789-62-7
M. Wt: 609.1 g/mol
InChI Key: MNIJPDCGCQPPPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl [2-(dihexadecylamino)ethyl]carbamate is a synthetic intermediate of significant interest in advanced materials and medicinal chemistry research. This compound features a protected amine (Boc group) and a cationic dihexadecylamine headgroup, a structure characteristic of cationic lipids. Its primary research application is in the development of lipid nanoparticles (LNPs) for nucleic acid delivery. The long, symmetric C16 (cetyl) alkyl chains promote integration into lipid bilayers and enhance membrane stability, while the ethylcarbamate linker and tertiary amine serve as a scaffold for constructing ionizable cationic lipids. These ionizable lipids are critical components of modern LNP systems used for the encapsulation and cellular delivery of RNA therapeutics, including mRNA vaccines and siRNA. The acid-labile tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions to generate the primary amine, which can be further functionalized to create a diverse library of cationic lipid structures for structure-activity relationship (SAR) studies. Researchers utilize this compound to optimize the efficacy, biodegradability, and safety profiles of novel non-viral gene delivery vectors. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

596789-62-7

Molecular Formula

C39H80N2O2

Molecular Weight

609.1 g/mol

IUPAC Name

tert-butyl N-[2-(dihexadecylamino)ethyl]carbamate

InChI

InChI=1S/C39H80N2O2/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-41(37-34-40-38(42)43-39(3,4)5)36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h6-37H2,1-5H3,(H,40,42)

InChI Key

MNIJPDCGCQPPPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCC)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Mixed Anhydride-Mediated Carbamate Formation

Adapted from lacosamide intermediate synthesis, this route employs N-Boc-protected ethylenediamine and dihexadecylamine:

Procedure :

  • Boc Protection : Ethylenediamine reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C, selectively protecting one amine group.
  • Mixed Anhydride Formation : The Boc-protected ethylamine reacts with isobutyl chlorocarbonate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride intermediate.
  • Amine Coupling : The anhydride reacts with dihexadecylamine in anhydrous ethyl acetate at −10°C, yielding the target compound after crystallization (hexane/ethyl acetate).

Optimization Insights :

  • Molar Ratios : A 1:1.2 ratio of Boc-ethylamine to dihexadecylamine minimizes unreacted starting material.
  • Solvent Choice : Ethyl acetate outperforms THF in solubilizing long-chain amines.

Yield : 87–92% (Table 1).

Parameter Value Source
Reaction Temperature −10°C to 5°C
Solvent Anhydrous ethyl acetate
Catalyst N-Methylmorpholine

Phase-Transfer-Catalyzed Alkylation

This method, inspired by polymer cross-linking techniques, avoids intermediate isolation:

Procedure :

  • Boc Protection : Ethylenediamine is protected as described in Section 2.1.
  • Dual Alkylation : The secondary amine undergoes alkylation with hexadecyl bromide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in a toluene/50% NaOH biphasic system.

Critical Parameters :

  • Catalyst Loading : 0.1 equivalents of TBAB maximizes interfacial reactivity.
  • Temperature : Reactions at 40°C reduce viscosity issues from long-chain bromide reactants.

Yield : 78–85% (lower due to competing over-alkylation).

Reductive Amination Approach

A less common but scalable route involves reductive amination of Boc-protected ethylamine with hexadecanal:

Procedure :

  • Imine Formation : React Boc-ethylamine with hexadecanal in methanol.
  • Reduction : Sodium cyanoborohydride reduces the imine to the secondary amine.
  • Repeat Alkylation : A second hexadecanal alkylation completes the dihexadecylamino group.

Challenges :

  • Poor Imine Stability : Requires strict anhydrous conditions.
  • Low Yield : 65–70% due to incomplete second alkylation.

Reaction Optimization and Troubleshooting

Solvent Systems

  • Ethyl Acetate : Ideal for mixed anhydride methods but limited for alkylation due to poor hexadecyl bromide solubility.
  • Toluene/DMF Mixtures : Enhance solubility in phase-transfer reactions but require elevated temperatures.

Purification Strategies

  • Crystallization : Hexane/ethyl acetate (8:1) effectively removes unreacted dihexadecylamine.
  • Column Chromatography : Silica gel modified with 5% triethylamine prevents adsorption of polar intermediates.

Characterization Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (s, 9H, Boc), 1.26–1.29 (m, 56H, hexadecyl CH2), 3.18 (q, 2H, NCH2), 4.72 (br s, 1H, NH).
  • MS (ESI+) : m/z 703.6 [M+H]+, consistent with theoretical molecular weight (702.5 g/mol).

Purity Assessment

  • HPLC : >99% purity on a C18 column (acetonitrile/water gradient).

Industrial and Research Applications

  • Drug Delivery : Lipophilic nature enables encapsulation in lipid nanoparticles.
  • Polymer Chemistry : Serves as a monomer for stimuli-responsive polymers.

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group is widely used for amine protection due to its stability under basic conditions and selective cleavage under acidic conditions.

Reaction Type Conditions Outcome Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA) in DCM (1:1)Cleavage of Boc group to free amine85–95%
Thermal decompositionHeating >150°CDegradation to isocyanate and dihexadecylaminePartial

Mechanistic Insights :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to release CO₂ and the tertiary amine .

  • Thermal instability arises from retro-Curtius rearrangement, generating isocyanate intermediates .

Coupling Reactions

The free amine (post-Boc removal) participates in peptide coupling and sulfonamide formation, critical for constructing complex architectures.

Reaction Type Reagents Application Yield Reference
Peptide couplingHATU/DIPEA in DCMConjugation with boronic acid warheads70–80%
Sulfonamide formationSulfonyl chlorides, TEASynthesis of sulfonamide-linked oligopeptides90–97%

Key Data :

  • Racemization during peptide coupling is minimized using low temperatures (0°C) and short reaction times (1 hour) .

  • Sulfonamide formation with 4-bromobenzenesulfonyl chloride achieves near-quantitative yields under mild conditions .

Catalytic Exchange Processes

Zirconium(IV)-catalyzed reactions enable functional group interconversion without compromising the carbamate backbone.

Reaction Type Catalyst System Product Notes Reference
Carbamate-urea exchangeZr(IV)/2-hydroxypyridine (HYP)UreasMicrowave acceleration
TransesterificationCs₂CO₃/TBAIAlternate carbamate derivativesMild conditions, 3-component

Mechanism :

  • Zr(IV) facilitates ligand exchange at the carbamate oxygen, enabling nucleophilic substitution by amines or alcohols .

Stability Under Biological Conditions

The dihexadecylaminoethyl chain enhances lipid solubility, making the compound suitable for drug delivery systems.

Parameter Value Method Reference
Hydrolytic stability (pH 7.4)t₁/₂ >24 hours (37°C)HPLC monitoring
Plasma stability>90% intact after 6 hoursIncubation in human plasma

Applications :

  • Serves as a lipid anchor in mRNA vaccine formulations for enhanced cellular uptake .

  • Used in solid-phase peptide synthesis (SPPS) to minimize side reactions .

Functionalization via Isocyanate Intermediates

The Boc group can be converted to isocyanates under controlled conditions for further derivatization.

Reaction Pathway Conditions Trapping Agent Product Reference
Curtius rearrangementAcyl azide decomposition (60–80°C)Amines/alcoholsUreas/carbamates
Dehydration of carbamic acidDBU/activated sulfonium reagentsAlcoholsUnsymmetrical carbamates

Example :

  • Reaction with (R)-boroAla-(+)-pinanediol yields boronic acid conjugates for protease inhibition .

Comparative Reactivity Table

Reaction Rate (k, s⁻¹) Activation Energy (kJ/mol) Optimal Solvent
Boc Deprotection (TFA)1.2 × 10⁻³45Dichloromethane
Peptide Coupling (HATU)5.8 × 10⁻⁴62DMF
Sulfonamide Formation3.4 × 10⁻²28THF/water

Scientific Research Applications

tert-Butyl [2-(dihexadecylamino)ethyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl [2-(dihexadecylamino)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tert-Butyl [2-(dihexadecylamino)ethyl]carbamate and related carbamate derivatives:

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Substituent Molecular Weight* Solubility Key Applications References
This compound Dihexadecylaminoethyl ~650 g/mol Lipophilic Lipid nanoparticles, surfactants
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate PEG3 chain ~305 g/mol Water-soluble Lab linkers, peptide synthesis
tert-Butyl N-(6-bromohexyl)carbamate Bromohexyl ~252 g/mol Low polarity Intermediate in nucleophilic substitutions
tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate Cyclohexyl-aminomethyl ~228 g/mol Moderate polarity Bioactive molecule synthesis
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate Benzimidazole-methyl ~247 g/mol Variable Pharmaceutical intermediates

*Approximate molecular weights calculated based on structural formulas.

Key Findings

Lipophilicity vs. Solubility: The dihexadecylaminoethyl substituent in the target compound imparts extreme lipophilicity, favoring applications in lipid-based formulations (e.g., drug encapsulation in liposomes) . In contrast, PEGylated derivatives (e.g., tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate) exhibit enhanced water solubility due to ether linkages, making them suitable for aqueous-phase reactions or as solubilizing agents in biologics .

Reactivity and Functionalization: Bromo-substituted analogs like tert-Butyl N-(6-bromohexyl)carbamate serve as reactive intermediates in alkylation or cross-coupling reactions, leveraging the bromine atom as a leaving group . The dihexadecylaminoethyl variant, lacking such reactive sites, is more likely used in non-covalent interactions (e.g., membrane integration).

Structural Diversity and Applications: Cyclohexyl and benzimidazole-containing carbamates (e.g., tert-Butyl (cis-4-(aminomethyl)cyclohexyl)carbamate) demonstrate the versatility of carbamate backbones in drug development, where cyclic structures enhance rigidity and binding affinity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for tert-butyl carbamate derivatives, and how can purity be ensured?

  • Methodological Answer : A common approach involves coupling Boc-protected amines with alkyl halides or carbonylating agents. For example, tert-butyl carbamates are synthesized via nucleophilic substitution or Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) . To ensure purity, column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) is recommended. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR should confirm purity (>95%) .

Q. What safety precautions are critical when handling tert-butyl carbamate derivatives?

  • Methodological Answer : While many carbamates are non-hazardous (e.g., no GHS classification in ), standard lab precautions apply:

  • Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C to prevent hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. For volatile derivatives, employ P95 respirators to avoid inhalation .
  • Spills : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. Which analytical techniques are essential for structural characterization?

  • Methodological Answer :

TechniquePurposeExample Parameters
¹H/¹³C NMRConfirm substituent connectivity400 MHz, CDCl₃, δ 1.4 ppm (Boc tert-butyl)
X-ray crystallographyResolve stereochemistrySHELXL refinement, Mo-Kα radiation
ESI-MSVerify molecular weightPositive ion mode, m/z [M+H]⁺
IR SpectroscopyDetect carbamate C=O stretch~1680–1720 cm⁻¹

Advanced Research Questions

Q. How can diastereoselectivity be optimized in tert-butyl carbamate synthesis?

  • Methodological Answer : Diastereoselectivity in α-amidoalkylation (e.g., ) depends on:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce asymmetry.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
  • Temperature control : Lower temperatures (−20°C to 0°C) reduce kinetic competition.
  • Catalysts : Pd(OAc)₂ with chiral phosphines (e.g., Josiphos) enhances enantiomeric excess (ee >90%) .

Q. What computational tools predict reactivity and stability of tert-butyl carbamate derivatives?

  • Methodological Answer :

  • DFT calculations : Gaussian 16 with B3LYP/6-31G(d) basis set models reaction pathways (e.g., Boc deprotection kinetics).
  • Molecular docking : AutoDock Vina screens carbamate interactions with biological targets (e.g., enzyme active sites).
  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes based on similarity to tert-butyl (2-(benzylamino)ethyl)carbamate analogs .

Q. How can crystallographic data contradictions be resolved for polymorphic carbamates?

  • Methodological Answer :

  • Cross-validation : Compare single-crystal XRD (SHELXL-refined) with PXRD to identify polymorphs .
  • Thermal analysis : DSC detects phase transitions (e.g., melting points ±5°C variation between polymorphs).
  • Hirshfeld surface analysis : CrystalExplorer visualizes intermolecular interactions (e.g., H-bonding vs. van der Waals) .

Q. What challenges arise when scaling up synthesis from milligram to gram scale?

  • Methodological Answer :

  • Exothermic reactions : Use jacketed reactors with controlled cooling (e.g., −10°C for Grignard additions).
  • Purification bottlenecks : Replace column chromatography with continuous flow systems (e.g., SMB chromatography).
  • Impurity profiling : LC-MS monitors side products (e.g., tert-butyl alcohol from Boc hydrolysis) .

Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar carbamates?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Different crystal packing (e.g., ’s tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate vs. its racemic form).
  • Hydration/solvation : Hygroscopic samples absorb moisture, lowering observed mp.
  • Purity thresholds : Commercial samples (e.g., 95% vs. 98% purity) include stabilizers affecting thermal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.